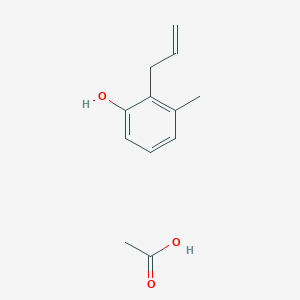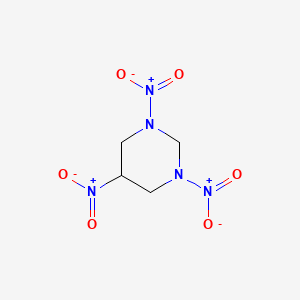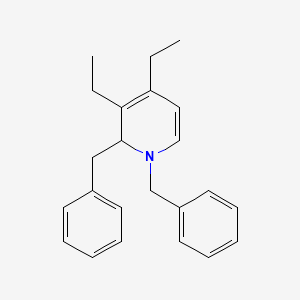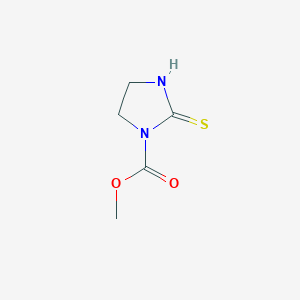![molecular formula C28H27O4P B14618673 [1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate CAS No. 59869-29-3](/img/structure/B14618673.png)
[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate: is an organophosphate compound characterized by its unique structure, which includes a biphenyl group and two dimethylphenyl groups attached to a phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate typically involves the reaction of [1,1’-Biphenyl]-4-ol with 2,5-dimethylphenyl phosphorodichloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the phosphate moiety, converting it to a phosphite or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or methanol can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phosphites and phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramide and phosphonate derivatives.
Medicine: Research is ongoing into its potential use as a prodrug, where the compound can be metabolized into active pharmaceutical agents.
Industry: The compound is used in the production of flame retardants and plasticizers due to its stability and resistance to thermal degradation.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphatases, leading to competitive inhibition. This interaction can disrupt normal cellular processes, making it a useful tool in biochemical research.
Comparaison Avec Des Composés Similaires
Triphenyl phosphate: Another organophosphate with similar applications but different structural properties.
Bis(2-ethylhexyl) phosphate: Used as a plasticizer with different physical properties.
Dimethyl phenyl phosphate: A simpler analog with fewer phenyl groups.
Uniqueness:
Structural Complexity: The presence of both biphenyl and dimethylphenyl groups provides unique steric and electronic properties.
Versatility: Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.
Stability: The compound’s stability under thermal and oxidative conditions makes it suitable for industrial applications.
Propriétés
Numéro CAS |
59869-29-3 |
|---|---|
Formule moléculaire |
C28H27O4P |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
bis(2,5-dimethylphenyl) (4-phenylphenyl) phosphate |
InChI |
InChI=1S/C28H27O4P/c1-20-10-12-22(3)27(18-20)31-33(29,32-28-19-21(2)11-13-23(28)4)30-26-16-14-25(15-17-26)24-8-6-5-7-9-24/h5-19H,1-4H3 |
Clé InChI |
PVJLGZUUBMHCSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=CC(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)





![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)



![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)


